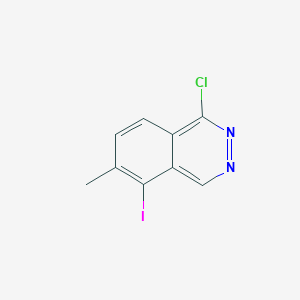
5-chloro-1,3-difluoro-2-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-difluorophenyl isocyanate is an organic compound with the molecular formula C7H2ClF2NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,6-difluorophenyl isocyanate typically involves the reaction of 4-chloro-2,6-difluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2,6-difluoroaniline+Phosgene→4-Chloro-2,6-difluorophenyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 4-chloro-2,6-difluorophenyl isocyanate is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of automated systems helps in maintaining the reaction conditions and handling hazardous reagents safely.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Reacts with water to form 4-chloro-2,6-difluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React under mild conditions to form ureas.
Alcohols: Require the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Chloro-2,6-difluoroaniline: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-difluorophenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and coatings with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: In the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-chloro-2,6-difluorophenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and amines, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 4-Chloro-2,6-difluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of fluorine atoms increases the electron-withdrawing effect, making the isocyanate group more reactive towards nucleophiles.
Eigenschaften
Molekularformel |
C7H2ClF2NO |
|---|---|
Molekulargewicht |
189.54 g/mol |
IUPAC-Name |
5-chloro-1,3-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChI-Schlüssel |
OFUWAMVXZFVMCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid](/img/structure/B8540740.png)


![2-[3-(4-Methoxyphenyl)propyl]oxirane](/img/structure/B8540748.png)






